Tris(benzoyl)melamin
Overview
Description
Tris(benzoyl)melamin is a chemical compound derived from melamine and benzoyl chloride It is known for its unique structure, which consists of a melamine core bonded to three benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(benzoyl)melamin can be synthesized through a one-pot condensation reaction. The process involves reacting benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with melamine under reflux conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tris(benzoyl)melamin undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecular structures.
Common Reagents and Conditions
Reagents: Common reagents include benzoyl chloride, potassium thiocyanate, and melamine.
Conditions: Reactions are typically carried out under reflux conditions in solvents like acetone or tetrahydrofuran.
Major Products
The primary product of these reactions is this compound itself. depending on the specific reaction conditions, various derivatives and substituted products can be formed.
Scientific Research Applications
Tris(benzoyl)melamin has several scientific research applications:
Materials Science: It is used in the development of advanced materials due to its unique structural properties.
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development
Mechanism of Action
The mechanism of action of tris(benzoyl)melamin involves its ability to form stable complexes with various substrates. Its benzoyl groups can interact with different molecular targets, facilitating various chemical reactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows for diverse interactions .
Comparison with Similar Compounds
Similar Compounds
Tris-thiourea Derivatives: These compounds share a similar triazine core and are synthesized using similar methods.
Tris-1,2,4-triazole Derivatives: These compounds also have a triazine core and exhibit similar chemical properties.
Uniqueness
Tris(benzoyl)melamin is unique due to its specific benzoyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and chemistry.
Properties
IUPAC Name |
N-(4,6-dibenzamido-1,3,5-triazin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O3/c31-19(16-10-4-1-5-11-16)25-22-28-23(26-20(32)17-12-6-2-7-13-17)30-24(29-22)27-21(33)18-14-8-3-9-15-18/h1-15H,(H3,25,26,27,28,29,30,31,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUANQXUGDDCMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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